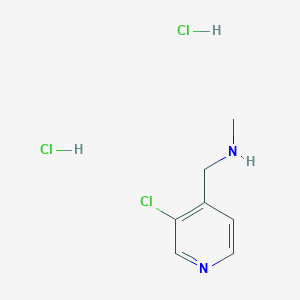(3-Chloro-pyridin-4-ylmethyl)-methyl-amine dihydrochloride
CAS No.:
Cat. No.: VC13694506
Molecular Formula: C7H11Cl3N2
Molecular Weight: 229.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H11Cl3N2 |
|---|---|
| Molecular Weight | 229.5 g/mol |
| IUPAC Name | 1-(3-chloropyridin-4-yl)-N-methylmethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H9ClN2.2ClH/c1-9-4-6-2-3-10-5-7(6)8;;/h2-3,5,9H,4H2,1H3;2*1H |
| Standard InChI Key | ITGGNGVBOOYCDO-UHFFFAOYSA-N |
| SMILES | CNCC1=C(C=NC=C1)Cl.Cl.Cl |
| Canonical SMILES | CNCC1=C(C=NC=C1)Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyridine ring substituted at the 4-position with a chlorinated methylamine group. The dihydrochloride salt form enhances its stability and solubility in polar solvents. Key structural features include:
-
Pyridine backbone: A six-membered aromatic ring with one nitrogen atom.
-
3-Chloro substituent: A chlorine atom at the 3-position of the pyridine ring.
-
Methylamine side chain: A group attached to the pyridine’s 4-position.
-
Dihydrochloride counterions: Two HCl molecules neutralizing the amine groups .
The SMILES notation explicitly defines the connectivity and salt formation .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 229.5346 g/mol | |
| CAS Number | 2270911-80-1 | |
| Purity | ≥97% (typical commercial grade) | |
| Solubility | Soluble in water, methanol |
Synthesis and Reaction Pathways
Nucleophilic Substitution Strategy
A validated synthetic route involves the nucleophilic displacement of a chloromethyl intermediate with methylamine. This method, adapted from analogous triazolopyridine syntheses , proceeds as follows:
-
Chloromethyl Intermediate Preparation:
-
Methylamine Displacement:
-
Salt Formation:
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Methylamine concentration | 2 M in methanol | 85–90% |
| Reaction time | 12 hours | |
| Temperature | 25°C (ambient) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, CDCl):
Mass Spectrometry (LCMS)
Applications in Medicinal Chemistry
Bioactivity Profile
The compound’s structural analogs exhibit diverse pharmacological activities:
-
Antimicrobial: Triazolopyridine derivatives inhibit bacterial growth via membrane disruption .
-
Anticancer: Pyridine-based amines interfere with kinase signaling pathways .
-
Antiviral: Chlorinated aromatic amines demonstrate efficacy against RNA viruses .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C, desiccated |
| PPE | Gloves, goggles, lab coat |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume